molecular formula C21H14ClFN6OS B2356330 N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-14-9

N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2356330
CAS RN: 1207052-14-9
M. Wt: 452.89
InChI Key: PNECIVNRDMMJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H14ClFN6OS and its molecular weight is 452.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Probes for the A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds like SCH 442416, have demonstrated high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been modified to include various substituents, such as esters, carboxylic acids, amines, alkynes, and fluorophores, to enhance their functionality as pharmacological probes. This research highlights the potential of complex heterocyclic compounds in studying receptor interactions and signaling pathways in biomedical research (Kumar et al., 2011).

Synthesis and Structural Characterization of Isostructural Compounds

Research on the synthesis and structural characterization of isostructural compounds with fluorophenyl groups has provided valuable insights into molecular design and crystal engineering. The study demonstrates the importance of these compounds in exploring molecular conformations and intermolecular interactions, which are critical in the development of materials with specific physical and chemical properties (Kariuki et al., 2021).

Insecticidal Assessment of Heterocycles

The investigation of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the potential of such molecules in the development of new insecticidal agents. This research underscores the role of chemical synthesis in creating novel compounds for agricultural applications, contributing to pest management strategies (Fadda et al., 2017).

Anti-inflammatory Activity of Acetamides

The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity demonstrate the potential therapeutic applications of such compounds. This research is indicative of the ongoing efforts to develop new drugs for the treatment of inflammation-related diseases (Sunder et al., 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6OS/c22-14-3-7-16(8-4-14)24-19(30)12-31-21-26-25-20-18-11-17(13-1-5-15(23)6-2-13)27-29(18)10-9-28(20)21/h1-11H,12H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECIVNRDMMJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

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